tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group attached to a piperidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-amino-4-(3-fluorophenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-anilinopiperidine-1-carboxylate
- tert-Butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to certain targets, making it valuable in research and development.
Properties
IUPAC Name |
tert-butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-9-7-16(18,8-10-19)12-5-4-6-13(17)11-12/h4-6,11H,7-10,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHITSPECHGJBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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